molecular formula C15H22N2O3 B2763444 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1219905-60-8

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2763444
CAS No.: 1219905-60-8
M. Wt: 278.352
InChI Key: YREGDGKTQDSXNF-UHFFFAOYSA-N
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Description

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by the presence of a hydroxycyclopentyl group, a methoxybenzyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: The starting material, cyclopentene, undergoes hydroboration-oxidation to yield 1-hydroxycyclopentane.

    Alkylation: The hydroxycyclopentyl intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Formation of the Methoxybenzyl Intermediate: 4-methoxybenzyl chloride is prepared by reacting 4-methoxybenzyl alcohol with thionyl chloride.

    Urea Formation: The final step involves the reaction of the hydroxycyclopentyl intermediate with the methoxybenzyl intermediate in the presence of a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: 1-((1-Oxocyclopentyl)methyl)-3-(4-methoxybenzyl)urea.

    Reduction: 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)amine.

    Substitution: 1-((1-Hydroxycyclopentyl)methyl)-3-(4-hydroxybenzyl)urea.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of key enzymes in the inflammatory cascade and modulation of signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-((1-Hydroxycyclopentyl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-((1-Hydroxycyclopentyl)methyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-13-6-4-12(5-7-13)10-16-14(18)17-11-15(19)8-2-3-9-15/h4-7,19H,2-3,8-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREGDGKTQDSXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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